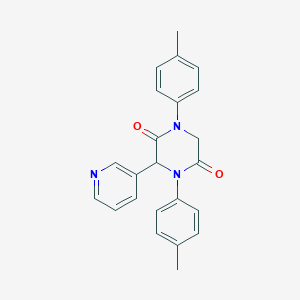
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of brain tumors. It is a synthetic derivative of the alkylating agent, Dacarbazine, and belongs to the class of triazene compounds. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death.
Mecanismo De Acción
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death. The active form of Temozolomide methylates the O6 position of guanine, leading to the formation of O6-methylguanine. This modification interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Temozolomide also induces DNA damage through the formation of N7-methylguanine and N3-methyladenine, which can lead to DNA strand breaks and further cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. It has also been shown to inhibit the activity of the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT), which is responsible for repairing the DNA damage caused by Temozolomide. In addition, Temozolomide has been shown to have anti-angiogenic effects, which may contribute to its efficacy in the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. It can also be administered orally, making it convenient for use in animal studies. However, Temozolomide has several limitations, including its toxicity and potential for off-target effects. It is also subject to resistance mechanisms, which can limit its efficacy in some patients.
Direcciones Futuras
There are several future directions for research on Temozolomide, including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. There is also a need for better understanding of the mechanisms of resistance to Temozolomide, which could lead to the development of new therapies to overcome resistance. Finally, there is a need for further investigation into the potential use of Temozolomide in the treatment of other types of cancer, as well as its potential use in combination with other therapies.
Métodos De Síntesis
Temozolomide can be synthesized by the reaction of 3,4-dihydroxy-5-nitrobenzamide with N,N'-bis(4-methoxyphenyl)-N,N'-dimethyl-1,2-diaminoethane in the presence of trifluoroacetic acid. The resulting compound is then treated with methoxyamine hydrochloride to yield Temozolomide. The synthesis of Temozolomide is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, particularly glioblastoma multiforme (GBM). GBM is a highly aggressive and malignant brain tumor that is difficult to treat due to its location and invasive nature. Temozolomide has been shown to improve the survival rate of GBM patients when used in combination with radiation therapy. It has also been investigated for its potential use in the treatment of other types of cancer, such as melanoma and neuroendocrine tumors.
Propiedades
Fórmula molecular |
C26H26N2O6 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O6/c1-31-19-9-5-17(6-10-19)25-26(30)27(22-14-13-21(33-3)15-23(22)34-4)16-24(29)28(25)18-7-11-20(32-2)12-8-18/h5-15,25H,16H2,1-4H3 |
Clave InChI |
WGPMYNGWVCIWGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)
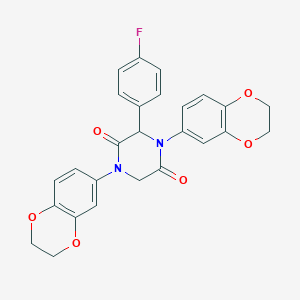



![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,3-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242392.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)
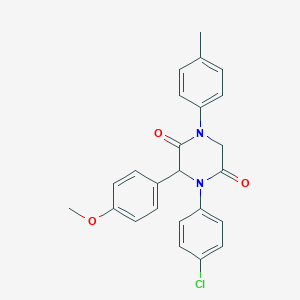
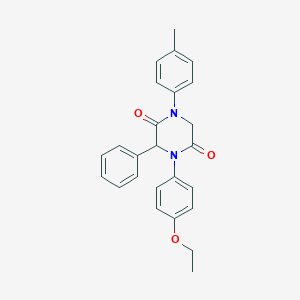

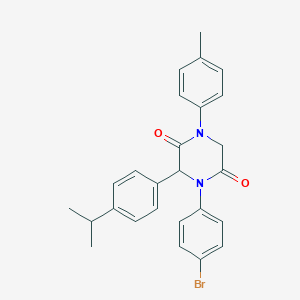
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
